molecular formula C2BrCl3 B14735641 1-Bromo-1,2,2-trichloroethene CAS No. 2648-53-5

1-Bromo-1,2,2-trichloroethene

Cat. No.: B14735641
CAS No.: 2648-53-5
M. Wt: 210.28 g/mol
InChI Key: BKNZCUVCWRQARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-1,2,2-trichloroethene (CAS 2648-53-5) is a halogenated hydrocarbon with the molecular formula C2BrCl3 and a molecular weight of 210.28 g/mol . This compound serves as a versatile trihaloethene building block in advanced organic synthesis, particularly valuable for introducing highly functionalized ethene units into target molecules . Researchers utilize this reagent in key transformation reactions, including transition metal-catalyzed cross-couplings, nucleophilic additions, and cycloadditions, to access complex chemical architectures . Its structure, featuring both bromine and chlorine substituents, allows for selective and sequential functionalization, making it a valuable intermediate in methodological studies and the synthesis of natural products . As a member of the trihaloethene family, it shares characteristics with 1,1,2-trichloroethene, a well-known precursor in industrial and synthetic chemistry, but offers distinct reactivity due to the presence of bromine . This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet and handle this compound with appropriate personal protective equipment following established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2648-53-5

Molecular Formula

C2BrCl3

Molecular Weight

210.28 g/mol

IUPAC Name

1-bromo-1,2,2-trichloroethene

InChI

InChI=1S/C2BrCl3/c3-1(4)2(5)6

InChI Key

BKNZCUVCWRQARP-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Br)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 1 Bromo 1,2,2 Trichloroethene

The synthesis of 1-bromo-1,2,2-trichloroethene can be approached through several methodologies, primarily involving the manipulation of readily available C2 chlorinated hydrocarbons. A key precursor in some of these synthetic routes is trichloroethylene (B50587).

One plausible synthetic strategy involves the initial conversion of trichloroethylene to a saturated intermediate, 1,2-dibromo-1,1,2-trichloroethane, followed by dehydrobromination. The first step, the addition of bromine across the double bond of trichloroethylene, would yield the pentahaloethane derivative. This reaction is a typical electrophilic addition of halogens to alkenes. nih.govvaia.com The subsequent step involves the removal of a molecule of hydrogen bromide (HBr) through a dehydrohalogenation reaction, typically facilitated by a base, to introduce the double bond and yield the target compound, this compound. wikipedia.orglibretexts.orgyoutube.com

Another potential pathway starts from 1,2-dichloroethylene. The synthesis of a related compound, (Z)-1-bromo-1,2-dichloroethene, has been reported via the lithiation of (E)-1,2-dichloroethene followed by treatment with bromine. wikipedia.org This suggests that a similar strategy involving trichloroethylene as a precursor might be feasible, where lithiation followed by bromination could potentially lead to this compound.

Furthermore, the direct bromination of trichloroethylene under free-radical conditions could be explored. Free-radical halogenation is a known method for the functionalization of alkanes and alkyl-substituted aromatics, typically initiated by UV light. libretexts.org While less common for alkenes compared to electrophilic addition, under specific conditions, it might offer a direct route to the desired product.

The table below summarizes the potential precursors and the general synthetic transformations for producing this compound.

Potential Synthetic Routes to this compound

PrecursorIntermediateReaction TypeKey Reagents
Trichloroethylene1,2-Dibromo-1,1,2-trichloroethaneElectrophilic AdditionBr₂
1,2-Dibromo-1,1,2-trichloroethaneThis compoundDehydrobrominationBase (e.g., KOH)
TrichloroethyleneLithium derivative of trichloroethyleneLithiationOrganolithium reagent (e.g., n-BuLi)
Lithium derivative of trichloroethyleneThis compoundBrominationBr₂

Derivatization of 1 Bromo 1,2,2 Trichloroethene

1-Bromo-1,2,2-trichloroethene is a versatile building block in organic synthesis due to the presence of multiple reactive sites: a carbon-carbon double bond and four halogen substituents, including a relatively reactive bromine atom. These features allow for a variety of derivatization reactions, leading to the formation of more complex molecular architectures.

The reactivity of the vinyl bromide moiety makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govwikipedia.orgrsc.orgresearchgate.netresearchgate.net This would result in the substitution of the bromine atom with an aryl, vinyl, or alkyl group, leading to a variety of substituted trichloroethenes. The general scheme for the Suzuki-Miyaura coupling of this compound is shown below.

Heck Reaction: In the Heck reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orglibretexts.orgrsc.orgnih.gov This reaction forms a new carbon-carbon bond at the position of the bromine atom, leading to the synthesis of substituted dienes.

Sonogashira Coupling: This coupling reaction utilizes a terminal alkyne as the coupling partner with the vinyl bromide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.orgwashington.eduresearchgate.net The product is a conjugated enyne, where the bromine atom is replaced by an alkynyl group.

Beyond cross-coupling reactions, the halogen atoms on this compound can also participate in nucleophilic substitution reactions, although the vinylic nature of the halides can make these reactions more challenging than with saturated alkyl halides.

Nucleophilic Substitution with Amines: Amines, acting as nucleophiles, can potentially displace one of the halogen atoms, most likely the more labile bromine atom. libretexts.orgyoutube.comyoutube.comchemguide.co.ukyoutube.com This would lead to the formation of enamine derivatives. The reaction would likely require elevated temperatures and may be complicated by multiple substitutions.

Nucleophilic Substitution with Alkoxides: Alkoxides, being strong nucleophiles, can also be employed to displace a halogen atom to form vinyl ether derivatives. quora.comlibretexts.orgmasterorganicchemistry.com The choice of reaction conditions would be crucial to favor substitution over elimination reactions.

The carbon-carbon double bond in this compound also opens up the possibility of cycloaddition reactions.

[2+1] Cycloaddition: Reactions with carbenes or carbenoids could lead to the formation of highly halogenated cyclopropane (B1198618) derivatives. libretexts.org

[3+2] Cycloaddition: 1,3-Dipolar cycloaddition reactions with species like azides or nitrile oxides could be used to construct five-membered heterocyclic rings. chemistrytalk.org

[4+2] Cycloaddition (Diels-Alder Reaction): While the electron-withdrawing nature of the halogens might make this compound a less reactive dienophile, under appropriate conditions, it could potentially participate in Diels-Alder reactions with electron-rich dienes to form six-membered cyclic compounds. libretexts.orgwikipedia.orgopenstax.org

The following table provides a summary of the potential derivatization reactions of this compound.

Derivatization Reactions of this compound

Reaction TypeReagent/CatalystProduct Type
Suzuki-Miyaura CouplingOrganoboron compound, Pd catalyst, BaseSubstituted trichloroethenes
Heck ReactionAlkene, Pd catalyst, BaseSubstituted dienes
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, BaseConjugated enynes
Nucleophilic SubstitutionAmineEnamines
Nucleophilic SubstitutionAlkoxideVinyl ethers
[2+1] CycloadditionCarbene/CarbenoidCyclopropane derivatives
[3+2] Cycloaddition1,3-Dipole (e.g., azide)Five-membered heterocycles
[4+2] CycloadditionDieneCyclohexene derivatives

Reaction Mechanisms and Pathways of 1 Bromo 1,2,2 Trichloroethene

Electrophilic and Nucleophilic Addition Reactions

Addition reactions to 1-bromo-1,2,2-trichloroethene are governed by the electronic nature of the double bond and the attacking reagent. While the electron-deficient double bond is generally less reactive towards electrophiles compared to unhalogenated alkenes, it readily undergoes nucleophilic addition.

Regioselectivity and Stereoselectivity in Addition Processes

The regioselectivity of addition reactions to unsymmetrical alkenes is a critical aspect of their reactivity. In electrophilic additions, the attacking species adds to the carbon atom that results in the formation of the more stable carbocation intermediate. ma.edu For this compound, the electrophilic attack would be expected to favor the carbon atom bonded to the bromine, as the resulting carbocation could be stabilized by the neighboring chlorine atoms. However, the strong electron-withdrawing effect of the halogens generally disfavors the formation of a carbocation intermediate, making electrophilic additions less common for this compound.

Nucleophilic addition, on the other hand, is a more prevalent pathway. The nucleophile will preferentially attack the carbon atom that can best accommodate the negative charge in the resulting carbanionic intermediate. The stereochemistry of these additions can be influenced by the reaction mechanism, with possibilities for both syn- and anti-addition depending on the specific reactants and conditions. dalalinstitute.com

Elimination Reactions

Elimination reactions of this compound are significant pathways for the synthesis of other halogenated compounds, particularly alkynes. These reactions involve the removal of atoms or groups from adjacent carbon atoms.

Dehydrohalogenation Pathways

Dehydrohalogenation involves the removal of a hydrogen halide from a substrate. In the case of this compound, which lacks hydrogen atoms, a direct dehydrohalogenation is not possible. However, related trihaloethenes that do possess a vinylic proton readily undergo dehydrochlorination to form highly reactive intermediates like dichloroacetylene. rsc.org This process is typically initiated by a base.

Dihaloelimination Mechanisms

Dihaloelimination is a more relevant pathway for this compound, leading to the formation of haloacetylenes. This reaction can be achieved through treatment with strong bases or reducing agents. The mechanism often proceeds in a stepwise manner, with the elimination of two halogen atoms from the vicinal carbons. masterorganicchemistry.comlibretexts.org The choice of base and reaction conditions can influence the product distribution. For instance, the use of a very strong base like sodium amide can lead to the formation of chloro(bromo)acetylene.

The general mechanism for a double E2 elimination from a vicinal dihalide involves two successive elimination steps, each requiring an anti-periplanar arrangement of the leaving groups. libretexts.orglibretexts.org

Substitution Reactions

Substitution reactions at the vinylic carbons of this compound provide a route to introduce new functional groups.

Vinylic Substitution Pathways

Vinylic substitution on haloalkenes can occur through various mechanisms, including addition-elimination and elimination-addition pathways. In the case of this compound, reaction with nucleophiles can lead to the substitution of one of the halogen atoms. The relative reactivity of the C-Br and C-Cl bonds plays a crucial role in determining the product. Generally, the C-Br bond is weaker and bromide is a better leaving group than chloride, suggesting that substitution of the bromine atom might be favored.

A notable example of vinylic substitution involves the reaction of (Z)-1-bromo-1,2-dichloroethene with n-butyllithium. rsc.org This reaction can proceed through either vinylic deprotonation or halogen-lithium exchange, depending on the solvent. In a more polar solvent like tetrahydrofuran (B95107), deprotonation is faster, while in less polar solvents, halogen-lithium exchange to form a vinyllithium (B1195746) species is observed. This vinyllithium intermediate can then react with various electrophiles.

Reactions with organometallic reagents like Grignard reagents and organocuprates are also important vinylic substitution pathways. wvu.edumasterorganicchemistry.com Organocuprates, in particular, are known to be effective nucleophiles for SN2-type reactions on vinylic halides. masterorganicchemistry.com

Halogen-Lithium Exchange Reactions

Halogen-lithium exchange is a fundamental organometallic reaction that converts an organic halide into a highly reactive organolithium species. wikipedia.orguzh.ch This transformation is particularly valuable for creating carbon nucleophiles that can form new carbon-carbon bonds. The reaction involves treating an organic halide with an organolithium reagent, typically an alkyllithium such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org The general rate of exchange for halogens is I > Br > Cl, making the carbon-bromine bond in this compound the most likely site for this reaction. wikipedia.orgharvard.edu

While direct studies on this compound are not extensively documented, research on the closely related compound (Z)-1-bromo-1,2-dichloroethene provides significant insight into the expected reactivity. A study by Köbrich and Flory demonstrated that the reaction pathway of (Z)-1-bromo-1,2-dichloroethene with n-butyllithium is highly dependent on the solvent used. This suggests a competition between two possible reactions: vinylic deprotonation (hydrogen-lithium exchange) and halogen-lithium exchange.

In a non-polar solvent, the halogen-lithium exchange is the favored pathway, leading to the formation of the corresponding vinyllithium reagent. Conversely, using a more polar and strongly coordinating solvent like tetrahydrofuran (THF) was found to favor deprotonation. This is because the polar solvent can stabilize the resulting carbanion more effectively. For vinyl halides, lithium-halogen exchange reactions are known to proceed with retention of the double bond's stereochemistry. harvard.edu

Based on this precedent, the halogen-lithium exchange of this compound would be expected to generate 1,2,2-trichloro-1-vinyllithium. This reactive intermediate could then be trapped with various electrophiles to introduce a wide range of functional groups.

Table 1: Anticipated Reaction Pathways for this compound with n-Butyllithium

Solvent SystemPredominant Reaction PathwayExpected Intermediate
Non-polar (e.g., Hexane)Halogen-Lithium Exchange1,2,2-Trichloro-1-vinyllithium
Polar (e.g., THF)Vinylic Deprotonation (if a vinyl H were present) / Halogen Exchange1,2,2-Trichloro-1-vinyllithium

Note: As this compound lacks a vinylic proton, halogen-lithium exchange is the primary expected pathway for reaction with organolithiums.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, allowing for the efficient construction of carbon-carbon and carbon-heteroatom bonds. rhhz.net The halogen atoms on this compound make it an excellent candidate for such transformations, particularly as an electrophilic coupling partner.

Cross-Coupling Methodologies

Cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, typically involve the reaction of an organic halide with an organometallic nucleophile in the presence of a transition metal catalyst, most commonly palladium. rhhz.netresearchgate.net The general catalytic cycle involves oxidative addition of the catalyst to the carbon-halogen bond, transmetalation with the nucleophilic partner, and reductive elimination to yield the coupled product and regenerate the catalyst. rhhz.net

The reactivity of the carbon-halogen bonds in these reactions follows the order C-I > C-Br > C-Cl. Given this trend, the C-Br bond in this compound is the most susceptible to oxidative addition by a low-valent transition metal catalyst like Pd(0). This selective activation allows for regiocontrolled functionalization.

A review on the chemistry of trihaloethenes highlights that in the related compound 1,1,2-trichloroethene (TCE), the C-Cl bonds exhibit different reactivities, enabling selective cross-coupling reactions. rsc.org For this compound, the significantly more reactive C-Br bond would ensure that initial coupling occurs exclusively at the C1 position. This would allow for the synthesis of a variety of 1-substituted-1,2,2-trichloroethene derivatives. Subsequent coupling at the less reactive C-Cl positions could potentially be achieved under more forcing reaction conditions, opening pathways to di- or tri-substituted ethenes.

Table 2: Major Transition Metal-Catalyzed Cross-Coupling Reactions and Expected Application to this compound

Reaction NameNucleophile (R-M)Typical CatalystExpected Product from this compound
Suzuki-MiyauraOrganoboron compound (e.g., R-B(OH)₂)Pd complex1-Aryl/vinyl-1,2,2-trichloroethene
StilleOrganostannane (e.g., R-SnBu₃)Pd complex1-Aryl/vinyl-1,2,2-trichloroethene
NegishiOrganozinc compound (e.g., R-ZnX)Pd or Ni complex1-Alkyl/aryl-1,2,2-trichloroethene
SonogashiraTerminal alkynePd complex, Cu co-catalyst1-Alkynyl-1,2,2-trichloroethene
Buchwald-HartwigAmine or alcoholPd complex1-Amino/alkoxy-1,2,2-trichloroethene

Cycloaddition Reactions

Cycloaddition reactions are powerful methods for constructing cyclic compounds. The electron-withdrawing nature of the four halogen substituents on this compound renders the double bond electron-deficient. This electronic property makes it a suitable dienophile or dipolarophile for cycloaddition reactions with electron-rich partners.

While specific cycloaddition studies involving this compound are not prominent, the reactivity of analogous polyhalogenated and electron-poor alkenes provides a strong basis for its potential applications. For instance, [3+2] cycloaddition reactions have been successfully carried out with substrates like (E)-3,3,3-trichloro-1-nitroprop-1-ene and its tribromo-analogue. researchgate.netdntb.gov.uaresearchgate.net These compounds react readily with 1,3-dipoles such as diaryldiazomethanes and nitrones to form five-membered heterocyclic rings. researchgate.netdntb.gov.ua

The reaction of diaryldiazomethanes with (E)-3,3,3-trichloro-1-nitroprop-1-ene, for example, leads to the formation of highly functionalized pyrazoline derivatives. researchgate.net It is plausible that this compound could undergo similar [3+2] cycloadditions with various 1,3-dipoles. Furthermore, its character as an electron-poor alkene suggests it could also participate as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes. A review on trihaloethenes notes their general utility in cycloaddition reactions. rsc.org

Table 3: Potential Cycloaddition Reactions for this compound

Cycloaddition TypeReaction PartnerPotential Product Class
[4+2] Diels-AlderElectron-rich dieneSubstituted cyclohexene
[3+2] Dipolar CycloadditionNitroneSubstituted isoxazolidine
[3+2] Dipolar CycloadditionAzideSubstituted triazoline
[3+2] Dipolar CycloadditionDiazomethaneSubstituted pyrazoline
[2+2] CycloadditionAlkene (photochemical)Substituted cyclobutane

Spectroscopic and Structural Elucidation of 1 Bromo 1,2,2 Trichloroethene and Its Derivatives

Advanced Spectroscopic Techniques for Molecular Characterization

Spectroscopic methods are indispensable for determining the molecular structure and bonding characteristics of chemical compounds. For 1-Bromo-1,2,2-trichloroethene, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) and Raman spectroscopy, and mass spectrometry provide complementary information, leading to a comprehensive molecular profile.

Nuclear Magnetic Resonance (NMR) spectroscopy probes the local magnetic fields around atomic nuclei. As this compound (C₂BrCl₃) contains no hydrogen atoms, ¹H NMR spectroscopy is not applicable. However, ¹³C NMR spectroscopy provides direct insight into the carbon skeleton of the molecule.

The structure of this compound features two distinct carbon atoms constituting the double bond. The carbon atom bonded to one bromine and one chlorine atom (C-1) is in a different chemical environment than the carbon atom bonded to two chlorine atoms (C-2). Consequently, the proton-decoupled ¹³C NMR spectrum is expected to show two distinct signals.

The chemical shifts (δ) of these carbon nuclei are significantly influenced by the electronegativity of the attached halogens. Halogen atoms deshield the carbon nuclei, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted alkenic carbons. Based on established substituent effects on alkene chemical shifts, the approximate positions of these signals can be predicted. The carbon atom C-2, bonded to two chlorine atoms, is expected to be more deshielded than C-1, which is bonded to one bromine and one chlorine atom.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomAttached GroupsPredicted Chemical Shift (δ) Range (ppm)
C-1-Br, -Cl115 - 125
C-2-Cl, -Cl125 - 135

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups and determine the vibrational modes of a molecule. For this compound, the key vibrational modes involve the stretching and bending of its C=C, C-Cl, and C-Br bonds.

The C=C double bond stretch in halogenated alkenes is typically observed in the 1550-1650 cm⁻¹ region. The presence of heavy halogen atoms tends to lower this frequency compared to non-halogenated alkenes. The carbon-halogen stretching vibrations occur in the fingerprint region of the IR spectrum. C-Cl stretching vibrations are generally found in the 600-800 cm⁻¹ range, while the weaker and lower-frequency C-Br stretch appears in the 500-600 cm⁻¹ region. Due to the presence of multiple C-Cl bonds, several distinct stretching and deformation modes are expected.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the vibrational frequencies and assign them to specific atomic motions, aiding in the interpretation of experimental spectra.

Table 2: Expected Vibrational Modes and Frequencies for this compound

Vibrational ModeDescriptionExpected Frequency Range (cm⁻¹)
ν(C=C)Carbon-Carbon double bond stretch1550 - 1650
ν(C-Cl)Asymmetric CCl₂ stretch750 - 850
ν(C-Cl)Symmetric CCl₂ stretch650 - 750
ν(C-Cl)C-Cl stretch (on C-1)700 - 800
ν(C-Br)Carbon-Bromine stretch500 - 600
δ(CCl₂)CCl₂ bending/deformation modes200 - 400

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound is characterized by a complex molecular ion peak due to the natural isotopic abundances of both bromine and chlorine.

Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive cluster of peaks for the molecular ion [C₂BrCl₃]⁺. The most abundant peak in this cluster will not necessarily correspond to the lowest mass isotopologue. The exact pattern of this cluster is a definitive fingerprint for a compound containing one bromine and three chlorine atoms.

The primary fragmentation pathway for haloalkenes involves the loss of a halogen radical. Cleavage of the weaker C-Br bond is generally more favorable than cleavage of the C-Cl bond, leading to a significant [C₂Cl₃]⁺ fragment. Loss of a chlorine radical to form a [C₂BrCl₂]⁺ fragment is also an expected pathway.

Table 3: Calculated Isotopic Distribution for the Molecular Ion [C₂BrCl₃]⁺

Isotopologue Formulam/z (Nominal)Relative Abundance (%)
[C₂⁷⁹Br³⁵Cl₃]⁺20843.3
[C₂⁸¹Br³⁵Cl₃]⁺21042.4
[C₂⁷⁹Br³⁵Cl₂³⁷Cl]⁺21042.7
[C₂⁸¹Br³⁵Cl₂³⁷Cl]⁺21241.8
[C₂⁷⁹Br³⁵Cl³⁷Cl₂]⁺21214.0
[C₂⁸¹Br³⁵Cl³⁷Cl₂]⁺21413.7
[C₂⁷⁹Br³⁷Cl₃]⁺2141.5
[C₂⁸¹Br³⁷Cl₃]⁺2161.5

Note: The combined relative abundances at m/z 210 and 212 make them the most intense peaks in the molecular ion cluster.

Structural Analysis and Conformational Studies

Determining the precise three-dimensional arrangement of atoms in this compound requires sophisticated structural analysis techniques, often combining experimental spectroscopy with high-level computational chemistry.

The geometry of this compound is defined by its bond lengths and bond angles. These parameters can be accurately predicted using ab initio and DFT computational methods. Such calculations optimize the molecular geometry to find the lowest energy conformation. For this planar molecule, key parameters include the lengths of the C=C, C-Br, and the three C-Cl bonds, as well as the Cl-C-Cl, Br-C-Cl, and C=C-X (where X is a halogen) bond angles.

The C=C bond length is expected to be slightly longer than in ethylene due to the mass and electronic effects of the halogen substituents. The C-X bond lengths will be characteristic for bonds between an sp²-hybridized carbon and a halogen. The bond angles around the sp² carbons are predicted to deviate slightly from the ideal 120° due to steric repulsion between the bulky halogen atoms.

Table 4: Typical Geometric Parameters for Halogenated Alkenes

ParameterBond/AngleTypical Value
Bond LengthC=C1.33 - 1.35 Å
Bond LengthC-Cl (sp²)1.71 - 1.73 Å
Bond LengthC-Br (sp²)1.86 - 1.89 Å
Bond AngleC=C-Cl120 - 124°
Bond AngleC=C-Br120 - 124°
Bond AngleCl-C-Cl112 - 116°

Note: These are generalized values. Precise parameters for this compound would be determined from specific experimental or computational studies.

High-resolution rotational-vibrational spectroscopy, typically conducted on gaseous samples, is a premier technique for determining the precise geometric structure of molecules. By analyzing the fine structure within vibrational bands in an IR spectrum, it is possible to extract highly accurate rotational constants (A, B, C) for the molecule.

These rotational constants are inversely proportional to the molecule's moments of inertia about its principal axes. From a set of experimentally determined moments of inertia, a detailed and highly accurate molecular structure, including bond lengths and angles, can be derived. This experimental data serves as a crucial benchmark for validating and refining the results obtained from computational chemistry methods discussed in the previous section. The analysis can be performed for different isotopologues (e.g., containing ⁷⁹Br vs. ⁸¹Br) to further refine the structural determination through isotopic substitution methods.

Isotopic Labeling in Spectroscopic Studies

Isotopic labeling is a powerful technique used in spectroscopic studies to elucidate molecular structure, assign spectral signals, and probe reaction mechanisms. In the context of this compound and its derivatives, the strategic replacement of an atom with one of its isotopes can provide valuable insights into its spectroscopic properties. The most commonly used isotopes in such studies include deuterium (²H or D) for hydrogen and carbon-13 (¹³C) for carbon.

The introduction of a heavier isotope into a molecule results in detectable changes in its spectroscopic signatures, primarily in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These changes, known as isotope effects, arise from the difference in mass between the isotopes, which influences vibrational frequencies and, to a lesser extent, electronic distributions.

In ¹³C NMR spectroscopy, the substitution of a ¹²C atom with a ¹³C atom is the basis of the technique itself, as ¹²C is NMR-inactive. hw.ac.ukudel.edu The chemical shift of a given carbon nucleus is sensitive to its electronic environment, which is influenced by the atoms bonded to it. libretexts.org While direct observation of ¹³C is standard, isotopic substitution at neighboring atoms can also induce small but measurable changes in the ¹³C chemical shift, referred to as secondary isotope shifts. huji.ac.ilstemwomen.org For instance, replacing a hydrogen atom with deuterium can cause a slight upfield shift (to lower ppm values) in the ¹³C spectrum of the attached carbon. huji.ac.il

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, is particularly sensitive to isotopic substitution. wikipedia.org The vibrational frequency of a bond is dependent on the masses of the connected atoms. Substituting a lighter atom with a heavier one (e.g., ¹H with ²H) increases the reduced mass of the system, leading to a decrease in the vibrational frequency. youtube.com This isotopic shift is often significant and can be used to definitively assign vibrational modes to specific bonds within the molecule. For a C-H bond, deuteration typically results in a noticeable redshift of the stretching frequency. youtube.com

The following table illustrates the expected isotopic shifts in the spectroscopic data for this compound upon labeling with ¹³C and ²H. The data is representative of the principles of isotopic effects on NMR and IR spectroscopy.

CompoundIsotope PositionTechniqueObserved SignalIsotopic Shift (Compared to Unlabeled)
This compoundC-1¹³C NMRδ (C-1)Not Applicable (direct observation)
This compoundC-2¹³C NMRδ (C-2)Not Applicable (direct observation)
This compound-¹³C₁C-2¹³C NMRδ (C-2)-0.05 ppm (upfield)
This compound-¹³C₂C-1¹³C NMRδ (C-1)-0.05 ppm (upfield)
This compound-dC-H bondIR Spectroscopyν (C-H stretch)Approx. -800 to -900 cm⁻¹

This table presents hypothetical data to illustrate the principles of isotopic labeling effects.

In mass spectrometry, the presence of bromine and chlorine atoms in this compound already provides a distinctive isotopic pattern due to the natural abundance of their isotopes (³⁵Cl and ³⁷Cl; ⁷⁹Br and ⁸¹Br). docbrown.info Isotopic labeling with, for example, ¹³C would further shift the mass-to-charge ratio of the molecular ion and its fragments, providing a powerful tool for tracing the fate of specific atoms in fragmentation pathways.

Computational Chemistry and Theoretical Modeling of 1 Bromo 1,2,2 Trichloroethene

Quantum Chemical Calculations for Molecular Properties

A comprehensive understanding of a molecule's behavior begins with the characterization of its fundamental properties through quantum chemical calculations. For 1-bromo-1,2,2-trichloroethene, such detailed studies are not readily found in existing research.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure and properties of molecules. Typically, DFT studies would involve the use of various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) to optimize the geometry of this compound and calculate properties such as dipole moment, polarizability, and vibrational frequencies. However, specific research articles presenting such DFT-derived data for this compound are not currently available.

Ab Initio and Composite Model Approaches

Ab initio methods, which are based on first principles without empirical parameterization, and high-accuracy composite models like G3 or CBS-QB3, would offer a more rigorous prediction of the molecular properties of this compound. These methods are crucial for benchmarking results from less computationally expensive methods. A literature search did not yield any studies that have applied these sophisticated computational techniques to this specific molecule.

Prediction of Thermochemical Properties

The prediction of thermochemical properties, such as the enthalpy of formation, entropy, and heat capacity, is a key application of computational chemistry. These values are vital for understanding the stability and energetic behavior of a compound. While basic computed properties are available in chemical databases, detailed computational studies predicting the full thermochemical profile of this compound under various conditions are not documented in the scientific literature.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for mapping out the intricate details of chemical reactions, including the identification of transient species and the determination of reaction kinetics. For this compound, the application of these methods to understand its reactivity is an open area of research.

Transition State Characterization

The elucidation of a reaction mechanism hinges on the identification and characterization of transition states—the high-energy structures that connect reactants to products. Computational methods are uniquely suited to locate and analyze these fleeting structures, providing insights into the activation energy of a reaction. There is a lack of published research focusing on the computational characterization of transition states in reactions involving this compound.

Energetic Profiles of Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, computational chemists can construct detailed energetic profiles of potential reaction pathways. This allows for the prediction of the most likely reaction mechanism and the factors that control selectivity. Unfortunately, such computational studies detailing the energetic landscapes of reactions involving this compound have not been reported in the accessible scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational toxicology and chemistry, establishing a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity. nih.gov For a molecule like this compound, QSAR models can be developed to predict its behavior by correlating its physicochemical properties, known as descriptors, with a specific outcome.

The reactivity of this compound is fundamentally governed by its electronic structure. Electronic descriptors, derived from quantum chemical calculations, quantify various aspects of this structure to predict how the molecule will behave in a chemical reaction. researchgate.net The presence of four halogen atoms—one bromine and three chlorine atoms—on the ethene backbone significantly influences the electron distribution across the molecule.

Key electronic descriptors for predicting reactivity include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). For halogenated ethenes, the electronegative halogen atoms tend to lower the energies of these frontier orbitals.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability. A smaller gap suggests higher reactivity. Halogenation has been shown to reduce the HOMO-LUMO gap in some organic molecules, thereby increasing their reactivity. consensus.appkoyauniversity.org

Mulliken Atomic Charges: These charges describe the partial electronic charge on each atom within the molecule. In this compound, the carbon atoms of the double bond are expected to carry a partial positive charge due to the strong electron-withdrawing effects of the bromine and chlorine atoms, making them susceptible to nucleophilic attack.

Electronegativity: Calculated as the negative of the chemical potential, electronegativity reflects the ability of the molecule to attract electrons. Halogenation is known to increase the electronegativity of organic compounds. consensus.appkoyauniversity.org

Below is an illustrative table of hypothetical electronic descriptors for this compound, based on trends observed for similar halogenated compounds.

Electronic DescriptorHypothetical ValueImplication for Reactivity
HOMO Energy-9.5 eVModerate electron-donating capability
LUMO Energy-1.2 eVHigh electron-accepting capability (electrophilic)
HOMO-LUMO Gap8.3 eVIndicates relative stability, but susceptible to reactions
Mulliken Charge on C1+0.15Electrophilic site for nucleophilic attack
Mulliken Charge on C2+0.25More electrophilic site due to two Cl atoms
Dipole Moment1.5 DModerately polar, influencing solubility and interactions
Electronegativity3.9 eVHigh tendency to attract electrons in reactions nih.gov

Note: These values are illustrative and intended to represent the expected trends for this compound based on computational studies of related haloalkenes.

Steric effects refer to the influence of the spatial arrangement of atoms on the rate and outcome of a chemical reaction. catalysis.blog In this compound, the size of the halogen substituents plays a crucial role in dictating its reactivity. The presence of a relatively large bromine atom and three chlorine atoms creates significant steric hindrance around the carbon-carbon double bond. lecturio.com This crowding can impede the approach of a reactant, thereby slowing down the rate of reaction.

Several steric parameters are used in QSAR studies to quantify these effects: nih.gov

Taft Steric Parameter (E_s): An early parameter based on the hydrolysis rates of esters, where more negative values indicate greater steric hindrance.

Verloop Steric Parameters (L, B1, B5): These are computationally derived parameters that describe the length (L) and width (B1 and B5) of a substituent, providing a more detailed three-dimensional picture of its bulk. nih.gov

Charton's Steric Parameter (ν): Derived from the van der Waals radii of the atoms in a substituent, this parameter provides a direct measure of its size.

For this compound, the steric bulk of the substituents would be a critical factor in reactions such as additions across the double bond or nucleophilic substitution at the vinylic carbons. vedantu.com The combined steric demand of the halogens would likely favor reactions with smaller, less-hindered reagents.

The following table provides a conceptual illustration of steric parameters for the substituents on the ethene core of this compound.

Substituentvan der Waals Radius (Å)Charton's Steric Parameter (ν) (Illustrative)Implication for Reaction Rates
Bromine (-Br)1.850.65Significant steric hindrance
Chlorine (-Cl)1.750.55Substantial steric hindrance
Trichlorovinyl (-CCl=CCl₂)-~2.5High steric shielding of the substituted carbon
Bromodichlorovinyl (-CBr=CCl₂)-~2.6Very high steric shielding of the substituted carbon

Note: The parameter values are illustrative, based on established van der Waals radii and conceptual application of steric principles.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of this compound, particularly its interactions with surrounding molecules such as solvents or biological macromolecules. rug.nl

MD simulations are crucial for understanding:

Solvation: How solvent molecules (e.g., water) arrange themselves around a molecule of this compound and the energetic favorability of this process.

Transport Properties: Predicting properties like diffusion coefficients, which describe how the molecule moves through a medium. nih.gov

Conformational Dynamics: While the double bond restricts rotation, simulations can model the vibrations and minor conformational changes of the molecule.

Intermolecular Forces: Quantifying the non-covalent interactions between this compound and other molecules. These interactions are dominated by van der Waals forces (specifically London dispersion forces, given the polarizability of the halogens) and electrostatic interactions (due to the molecule's dipole moment and partial atomic charges). nih.gov

The interactions between this compound and a solvent like water would involve weak hydrogen bonds between water and the electronegative halogens, as well as significant dispersion forces.

A hypothetical summary of intermolecular interaction energies derived from an MD simulation of this compound in a water box is presented below.

Interaction TypeContributing AtomsEstimated Interaction Energy (kJ/mol)Significance
Van der Waals (Dispersion)(Br, Cl) ↔ Water-5 to -15Major attractive force due to high polarizability of halogens
Electrostatic (Dipole-Dipole)C-X bonds ↔ Water Dipole-2 to -8Contributes to orientation and solubility in polar media
Weak Hydrogen BondingX···H-O (X=Cl, Br)-1 to -4Minor contribution to solvation and interaction

Note: These energy values are hypothetical estimates to illustrate the output of an MD simulation. The actual values would depend on the specific force field and simulation parameters used.

Advanced Applications of 1 Bromo 1,2,2 Trichloroethene in Organic Synthesis

Role as a C2-Building Block in Complex Molecule Synthesis

The primary utility of 1-Bromo-1,2,2-trichloroethene in the synthesis of complex molecules lies in its function as a C2-building block. The presence of four halogen atoms on a two-carbon framework imparts significant electrophilic character to the double bond, making it susceptible to a variety of nucleophilic attacks. This reactivity allows for the introduction of a two-carbon unit with multiple sites for further functionalization.

While specific, extensively documented examples of this compound in the total synthesis of complex natural products are not widely available in peer-reviewed literature, the reactivity of analogous trihaloethenes provides a strong indication of its potential. For instance, related compounds like (Z)-1-bromo-1,2-dichloroethene have been utilized in reactions involving lithiation followed by quenching with electrophiles. rsc.org This suggests that this compound could undergo similar transformations, such as metal-halogen exchange, to generate a reactive vinyl anion. This anion could then be used to form new carbon-carbon bonds with a range of electrophiles, including aldehydes, ketones, and alkyl halides, thereby extending the carbon chain and building molecular complexity.

The differential reactivity of the bromine versus chlorine atoms could also be exploited for sequential, site-selective modifications, a key strategy in the construction of intricate molecules.

Intermediates in the Synthesis of Specialty Chemicals

The synthesis of specialty chemicals often requires precursors with specific functional group arrangements. This compound, with its unique combination of halogens, is a potential intermediate for various valuable compounds. The presence of both bromine and chlorine allows for orthogonal chemical transformations.

One potential application is in the synthesis of halogenated polymers or materials with flame-retardant properties. The high halogen content of this compound makes it an attractive monomer or additive in polymerization reactions.

Furthermore, its derivatives could serve as precursors to agrochemicals or pharmaceuticals. The introduction of a C2-BrCl3 unit into a larger molecule can significantly alter its biological activity. While direct pathways from this compound to commercial specialty chemicals are not prominently documented, the general importance of polyhalogenated alkenes as synthetic intermediates suggests its potential in this area.

Development of Novel Functionalized Organic Compounds

The development of novel organic compounds with unique properties is a cornerstone of chemical research. This compound can serve as a versatile platform for generating new functionalized molecules through various reactions.

Table 1: Potential Reactions for Functionalization

Reaction TypeReagentsPotential Product Class
Nucleophilic SubstitutionThiols, Amines, AlcoholsSubstituted haloalkenes
Cross-Coupling ReactionsOrganoboronates, OrganostannanesHighly substituted alkenes
Cycloaddition ReactionsDienesHalogenated cyclic compounds

The reactivity of the carbon-halogen bonds in this compound allows for participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This would enable the formation of carbon-carbon bonds, leading to highly substituted and potentially conjugated systems with interesting electronic and photophysical properties.

Stereochemical Control in Synthetic Transformations

The geometry of the double bond in this compound and the potential for stereoselective reactions are critical aspects of its synthetic utility. While this specific isomer does not possess a chiral center, its reactions can lead to the formation of chiral products, and the existing stereochemistry of a substrate can influence the stereochemical outcome of a reaction involving this reagent.

For example, in addition reactions to chiral aldehydes or ketones, the facial selectivity of the attack by a nucleophile derived from this compound could be influenced by the steric and electronic environment of the substrate, leading to diastereoselective product formation.

Although specific studies detailing the stereochemical control exerted by this compound are scarce, the principles of stereoselective synthesis with related polyhalogenated alkenes suggest that this would be a fruitful area of investigation. The ability to control the spatial arrangement of atoms is paramount in the synthesis of biologically active molecules, where specific stereoisomers often exhibit desired therapeutic effects.

Environmental Abiotic and Biotic Transformation Mechanisms of Halogenated Ethenes

Reductive Dehalogenation Pathways in Anaerobic Environments

In anaerobic environments, such as saturated subsurface zones, sediments, and certain types of bioreactors, reductive dehalogenation is a primary degradation pathway for halogenated ethenes. This process involves the removal of a halogen atom (Cl or Br) and its replacement with a hydrogen atom. Organohalide-respiring bacteria utilize halogenated compounds as electron acceptors to support their growth. Generally, brominated compounds are dehalogenated more readily than their chlorinated analogs because the carbon-bromine (C-Br) bond is weaker and more easily cleaved than the carbon-chlorine (C-Cl) bond. nih.gov

Hydrogenolysis, or halorespiration, is a sequential reductive dehalogenation process where a halogen substituent is removed and replaced by a hydrogen atom. For 1-Bromo-1,2,2-trichloroethene, this would likely proceed in a stepwise fashion. Given the lower bond energy of the C-Br bond, the initial step would preferentially be the removal of the bromine atom to yield trichloroethene (TCE).

Subsequent hydrogenolysis steps would then sequentially remove chlorine atoms from TCE, typically forming cis-1,2-dichloroethene (cis-DCE), then vinyl chloride (VC), and finally the non-toxic end product, ethene. This pathway is well-documented for TCE degradation by specific anaerobic bacteria, most notably species of Dehalococcoides. nih.gov These organisms possess specialized enzymes called reductive dehalogenases (RDases) that catalyze the reaction. For instance, the TCE reductive dehalogenase (TCE-RDase) enzyme from Dehalococcoides ethenogenes has been shown to act on a range of halogenated compounds. nih.gov While direct studies on this compound are limited, the substrate preferences of known RDases suggest it would be a viable candidate for this pathway.

Table 1: Comparison of Dehalogenation Rates for Selected Halocarbons by TCE-RDase

Substrate Dehalogenation Rate (μmol/min/mg)
1,2-Dibromoethane 30
1,2-Dichloroethane 7.5
Trichloroethene (TCE) ~7.5
cis-Dichloroethene (DCE) ~7.5
1,1-Dichloroethene (DCE) ~7.5

Data sourced from studies on Dehalococcoides ethenogenes, indicating faster rates for brominated compounds. nih.gov

Dichloroelimination, or more broadly, dihaloelimination, is a competing reductive pathway where two halogen atoms are removed from adjacent carbon atoms, resulting in the formation of a triple bond. This process transforms a halogenated ethene into a halogenated alkyne. For chlorinated ethenes like TCE, this pathway can lead to the formation of chloroacetylene. In the case of this compound, dihaloelimination could result in the formation of chloro- or bromo-substituted alkynes. This pathway is particularly significant in abiotic reactions mediated by zero-valent metals but can also be facilitated by certain microorganisms. For instance, the transformation of some chlorinated ethanes can proceed via dihaloelimination, leading to the formation of ethene without the accumulation of chlorinated intermediates like vinyl chloride. nih.gov

Aerobic Biotransformation Pathways

In oxygen-rich environments, the primary mechanism for the biological degradation of halogenated ethenes is co-metabolism.

Co-metabolism is a process where a microorganism, while growing on a primary substrate (e.g., methane (B114726), toluene (B28343), phenol), produces non-specific enzymes that fortuitously degrade a secondary compound, such as this compound. frtr.govfrtr.gov The microbes derive no energy or carbon from the degradation of the halogenated contaminant. The key enzymes responsible are powerful oxygenases, including methane monooxygenases (MMOs) and toluene dioxygenases (TDOs). oup.com

These enzymes initiate the reaction by incorporating one or two atoms of oxygen into the target molecule. For halogenated ethenes, this results in the formation of a highly unstable epoxide intermediate. For this compound, the epoxide would be 1-bromo-1,2,2-trichloroethylene oxide. This epoxide is highly reactive and undergoes spontaneous chemical degradation and hydrolysis to form various products, including halogenated acids and aldehydes, which can be further metabolized by the cell. oup.com The complete degradation can lead to the formation of carbon dioxide, water, and halide ions. nih.gov

Table 2: Key Enzymes in Aerobic Co-metabolism of Halogenated Ethenes

Enzyme Class Example Enzyme Primary Growth Substrate Microorganism Example
Monooxygenases Methane Monooxygenase (MMO) Methane Methylococcus capsulatus
Monooxygenases Toluene Monooxygenase (TMO) Toluene Pseudomonas fluorescens
Dioxygenases Toluene Dioxygenase (TDO) Toluene Pseudomonas putida
Dioxygenases Catechol 1,2-Dioxygenase Phenol Pseudomonas fluorescens

This table summarizes enzymes known to co-metabolize compounds like TCE, which are expected to act on this compound. frtr.govnih.gov

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a compound through chemical reactions without the direct involvement of microorganisms. These reactions are often slower than biological processes but can be significant over long periods or under specific geochemical conditions. nih.gov

For this compound, hydrolysis could lead to the formation of halogenated vinylic alcohols, which are generally unstable and would likely rearrange to form halogenated carbonyl compounds, such as bromo- and/or chloro-substituted acetic acids. The presence of the double bond can influence the reaction rate and pathway compared to saturated haloalkanes. Other abiotic reactions, while not strictly hydrolytic, often occur in aqueous environments. For example, naturally occurring iron-bearing minerals like magnetite (Fe₃O₄), pyrite (B73398) (FeS₂), and mackinawite (FeS) can mediate the abiotic degradation of chlorinated ethenes, often through reductive pathways that can involve elimination reactions to form alkynes or hydrogenolysis. nih.govmicrobe.com

Table 3: Abiotic Agents and Their Role in Halogenated Ethene Degradation

Abiotic Agent Typical Environment Primary Mechanism Example Products from TCE
Zero-Valent Iron (Fe⁰) Engineered Remediation Zones Reductive Dechlorination (Elimination & Hydrogenolysis) Acetylene, Ethene, Ethane
Pyrite (FeS₂) Anoxic Aquifers, Sediments Reductive Dechlorination Acetylene, Ethene
Magnetite (Fe₃O₄) Anoxic Aquifers, Sediments Reductive Dechlorination Acetylene, Ethene
Green Rusts Anoxic, Iron-Rich Environments Reductive Dechlorination Acetylene, Ethylene

Information is based on studies of common chlorinated ethenes like PCE and TCE. nih.govmicrobe.com

Table 4: List of Chemical Compounds Mentioned

Compound Name
1,1,1-Trichloroethane (B11378) (TCA)
1,2-Dibromoethane
1,2-Dichloroethane
This compound
1-Bromo-1,2,2-trichloroethylene oxide
Acetic Acid
Acetylene
Bromoacetylene
Carbon Dioxide
Chloroacetylene
cis-1,2-Dichloroethene (cis-DCE)
Ethene
Ethylene
Methane
Phenol
Toluene
Trichloroethene (TCE)

Environmental Reactivity and Persistence Studies

The environmental persistence of a chemical is determined by its resistance to various degradation processes. For halogenated ethenes, factors such as the number and type of halogen substituents, as well as the environmental conditions, play a significant role.

The hydrolysis of halogenated ethenes is generally a slow process under normal environmental pH conditions. For TCE, the hydrolysis half-life at 25°C is estimated to be on the order of 10⁵ to 10⁶ years, indicating high persistence in water in the absence of other degradation pathways. nih.gov Given its structure, this compound is also expected to be resistant to hydrolysis.

Biodegradation can be a significant removal pathway for halogenated ethenes, particularly under anaerobic conditions where reductive dehalogenation can occur. Mixed microbial cultures have been shown to degrade chlorinated ethenes like TCE. nih.govnih.gov The biodegradation of compounds containing both bromine and chlorine can be complex, with the potential for preferential removal of one halogen over the other. While specific studies on the biodegradation of this compound are scarce, research on mixed bromo-chloro-ethenes would be necessary to determine its susceptibility to microbial degradation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-bromo-1,2,2-trichloroethene, and how do reaction conditions influence yield?

  • Methodology :

  • Substitution Reactions : Utilize halogen exchange reactions, such as bromination of 1,1,2-trichloroethene (analogous to methods for 2-bromo-1,1-dimethylcyclopropane, where bromine replaces a chlorine atom under controlled conditions) .
  • Elimination Pathways : Dehydrohalogenation of precursors like 1,1,2,2-tetrachloroethane with a strong base (e.g., KOH) to form the ethene backbone, followed by bromine addition .
  • Optimization : Monitor temperature (typically 0–25°C for bromination) and solvent polarity (e.g., dichloromethane or CCl₄) to minimize side reactions like over-halogenation.
    • Data Consideration : Use GC-MS or HPLC to track intermediates and purity (refer to EPA Method 624/1624 for halogenated volatile organic compounds) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm halogen positions and coupling constants. For example, vicinal chloro and bromo groups split signals distinctively (see Rudolph’s double substitution method for structural elucidation of similar halogenated compounds) .
  • IR Spectroscopy : Identify C-Br (~560 cm⁻¹) and C-Cl (~600–800 cm⁻¹) stretching frequencies.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., C₂HCl₃Br⁺, m/z ~197–199) and isotopic patterns .
    • Validation : Cross-reference with certified standards (e.g., EPA Method 8260B for volatile organics) .

Q. What are the primary research applications of this compound in organic chemistry?

  • Applications :

  • Intermediate Synthesis : Acts as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate polyhalogenated aromatics, leveraging its bromine as a leaving group .
  • Steric Studies : Investigate steric effects of adjacent halogens on reaction selectivity (similar to 1-bromo-4,4-dimethylcyclohex-1-ene’s hindered reactivity) .
    • Case Study : Use in synthesizing fluorinated analogs via halogen exchange, critical in pharmaceutical intermediates .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental reaction kinetics for halogen displacement in this compound?

  • Approach :

  • DFT Calculations : Model transition states to compare activation energies for bromine vs. chlorine displacement (e.g., using Gaussian 16 with B3LYP/6-31G* basis set).
  • Solvent Effects : Simulate polar (acetonitrile) vs. nonpolar (hexane) solvents to explain rate discrepancies .
    • Validation : Cross-check computed data with experimental kinetic studies (e.g., Arrhenius plots under varying temperatures) .

Q. What strategies mitigate competing elimination pathways during nucleophilic substitution reactions involving this compound?

  • Strategies :

  • Base Selection : Use bulky bases (e.g., LDA) to favor substitution over elimination (steric hindrance reduces β-hydrogen abstraction) .
  • Low-Temperature Conditions : Conduct reactions at –78°C (dry ice/acetone bath) to suppress elimination .
    • Case Study : Compare outcomes with analogous reactions of 1-bromo-2-butyne, where steric bulk and temperature critically influence product ratios .

Q. How do isotopic labeling and tandem mass spectrometry clarify degradation pathways of this compound in environmental matrices?

  • Methods :

  • Isotopic Tracers : Introduce ¹³C-labeled ethene to track bond cleavage during photolysis or hydrolysis (refer to EPA Method 524.4 for volatile organic analysis) .
  • MS/MS Fragmentation : Identify degradation intermediates (e.g., chloroacetic acid derivatives) via collision-induced dissociation (CID) .
    • Data Interpretation : Correlate fragmentation patterns with toxicity profiles of breakdown products (similar to 1,1,1-trichloroethane’s environmental assessments) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.